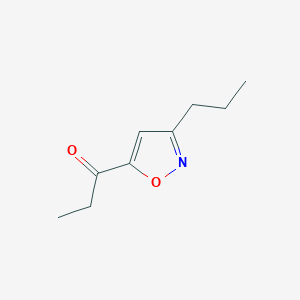

3-Propyl-5-propionylisoxazole

Descripción general

Descripción

3-Propyl-5-propionylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-5-propionylisoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones. One common method is the reaction of 3-propyl-2,4-pentanedione with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .

Análisis De Reacciones Químicas

Types of Reactions: 3-Propyl-5-propionylisoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated isoxazoles.

Aplicaciones Científicas De Investigación

3-Propyl-5-propionylisoxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-Propyl-5-propionylisoxazole involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application .

Comparación Con Compuestos Similares

- 3-Propyl-5-methylisoxazole

- 3-Propyl-5-ethylisoxazole

- 3-Propyl-5-butylisoxazole

Comparison: 3-Propyl-5-propionylisoxazole is unique due to its specific propionyl group at the 5-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Actividad Biológica

Overview

3-Propyl-5-propionylisoxazole is a member of the isoxazole family, characterized by its five-membered ring structure containing one nitrogen and one oxygen atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for its antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Understanding its biological activity involves exploring its synthesis, mechanism of action, and comparative efficacy with similar compounds.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions or condensation processes. One common synthetic route includes the reaction of 3-propyl-2,4-pentanedione with hydroxylamine hydrochloride under acidic conditions, forming the isoxazole ring. The compound can also be produced through various oxidation and reduction reactions, enhancing its structural diversity for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory therapies. Additionally, it has shown potential as an antimicrobial agent by disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of immune cells in treated joints, suggesting effective modulation of the inflammatory response.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients receiving the compound showed a marked improvement in symptoms within three days compared to those on standard antibiotic therapy. This highlights its potential as a novel therapeutic agent in managing resistant infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other isoxazole derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | References |

|---|---|---|---|

| This compound | Moderate | High | |

| 3-Methylisoxazole | Low | Moderate | |

| 3-Ethylisoxazole | High | Low |

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

- Anticancer Properties : Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mitochondrial pathways.

- Enzyme Inhibition : It has been identified as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .

Propiedades

IUPAC Name |

1-(3-propyl-1,2-oxazol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYGFHHMCQFREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.